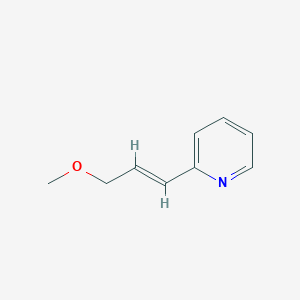
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) is a chemical compound that is commonly known as 'methyl pyridine'. It is widely used in scientific research due to its unique chemical properties and has been studied extensively for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl pyridine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been used as a building block in the synthesis of various organic compounds, and as a precursor in the preparation of materials such as polymers and nanomaterials.
Wirkmechanismus
The exact mechanism of action of methyl pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms, disrupting the cell membrane, or interfering with the replication of DNA. Additionally, it has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Methyl pyridine has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl pyridine in lab experiments is its unique chemical properties. It is a versatile compound that can be easily modified to create new derivatives with different properties. Additionally, it is relatively stable and easy to handle, making it a popular choice for synthetic chemists. However, one limitation of using methyl pyridine is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Zukünftige Richtungen
There are several potential future directions for the study of methyl pyridine. One area of interest is the development of new drugs based on its antimicrobial and antiviral properties. Additionally, it may be useful in the development of new materials, such as polymers and nanomaterials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
Conclusion
In conclusion, methyl pyridine is a versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical properties make it a popular choice for synthetic chemists, and it has been found to have several potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that methyl pyridine has significant potential for future scientific research.
Synthesemethoden
Methyl pyridine can be synthesized using several methods, including the reaction of pyridine with propargyl alcohol in the presence of a catalyst, or by the reaction of pyridine with propargyl chloride in the presence of a base. Other methods include the reaction of pyridine with propargyl bromide in the presence of a palladium catalyst or by the reaction of pyridine with propargyl acetate in the presence of a base.
Eigenschaften
CAS-Nummer |
113985-55-0 |
|---|---|
Produktname |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-[(E)-3-methoxyprop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-7H,8H2,1H3/b6-4+ |
InChI-Schlüssel |
MWOLEOBBABAODV-GQCTYLIASA-N |
Isomerische SMILES |
COC/C=C/C1=CC=CC=N1 |
SMILES |
COCC=CC1=CC=CC=N1 |
Kanonische SMILES |
COCC=CC1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



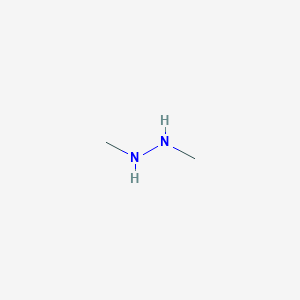
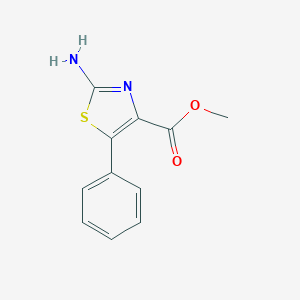
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
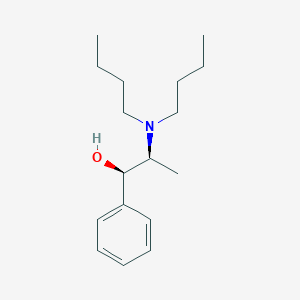
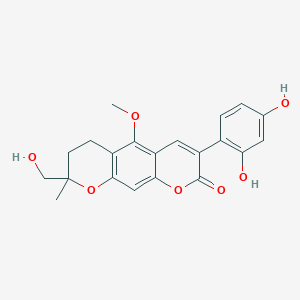

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
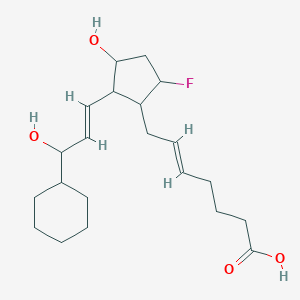
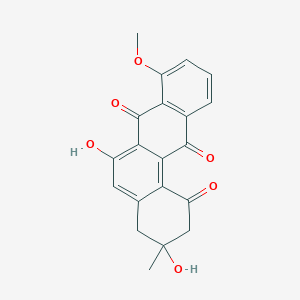
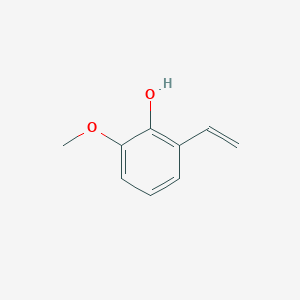
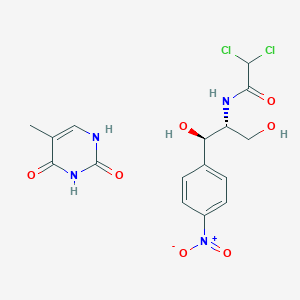
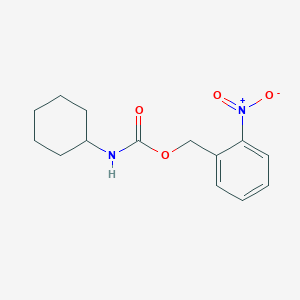
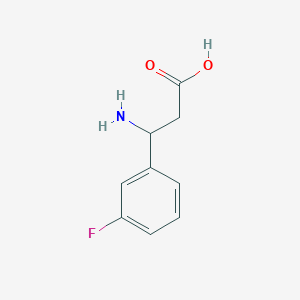
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)